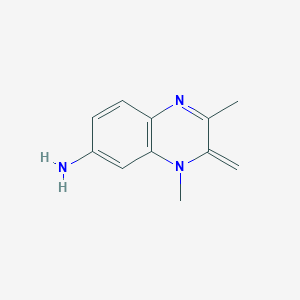
2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a chloro group, a methoxymethoxy group, a triisopropylsilyl ethynyl group, and a trifluoromethanesulfonate group, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired functional groups are introduced in a controlled manner. Common synthetic routes include:
Halogenation: Introduction of the chloro group through halogenation reactions.
Etherification: Formation of the methoxymethoxy group via etherification reactions.
Silylation: Incorporation of the triisopropylsilyl ethynyl group using silylation reagents.
Sulfonation: Addition of the trifluoromethanesulfonate group through sulfonation reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The ethynyl group can undergo coupling reactions with other alkynes or alkenes to form larger conjugated systems.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate involves its interaction with molecular targets and pathways. The specific functional groups in the compound allow it to bind to and modify the activity of enzymes, receptors, and other biomolecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
2-Chloro-3-(methoxymethoxy)-naphthalene derivatives: Differ in the presence or absence of the triisopropylsilyl ethynyl group.
8-((Triisopropylsilyl)ethynyl)naphthalene derivatives: Differ in the presence or absence of the chloro and methoxymethoxy groups.
Naphthalen-1-yl trifluoromethanesulfonate derivatives: Differ in the presence or absence of the chloro, methoxymethoxy, and triisopropylsilyl ethynyl groups.
Properties
Molecular Formula |
C24H30ClF3O5SSi |
|---|---|
Molecular Weight |
551.1 g/mol |
IUPAC Name |
[2-chloro-3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C24H30ClF3O5SSi/c1-15(2)35(16(3)4,17(5)6)12-11-18-9-8-10-19-13-20(32-14-31-7)22(25)23(21(18)19)33-34(29,30)24(26,27)28/h8-10,13,15-17H,14H2,1-7H3 |
InChI Key |
QNHNJUWCQWASSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=CC2=CC(=C(C(=C21)OS(=O)(=O)C(F)(F)F)Cl)OCOC)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)

![4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930267.png)


![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)



![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)




